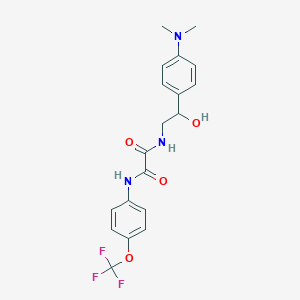
N1-(2-(4-(二甲基氨基)苯基)-2-羟基乙基)-N2-(4-(三氟甲氧基)苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is an oxalamide derivative, which is a class of compounds that contain an oxalamide group, a functional group with the formula R-C(O)-NR’-C(O)-R’'. Oxalamides are used in various fields, including pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxalamide core, with the two phenyl rings substituted with the dimethylamino and trifluoromethoxy groups. The exact structure would depend on the positions of these substituents on the phenyl rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxalamides in general can undergo various reactions. These include hydrolysis to form amines and oxalic acid, as well as reactions with various nucleophiles at the carbonyl centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents . The dimethylamino group could potentially make the compound a weak base .科学研究应用
Anti-Inflammatory Applications
This compound has been evaluated for its potential in treating inflammation. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in the inflammatory process . The ability to modulate these cytokines suggests that this compound could be developed into a therapeutic agent for diseases characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, particularly its effectiveness against pathogenic bacteria and fungi . Its structure allows it to interact with microbial cell membranes or intracellular targets, leading to the inhibition of microbial growth. This makes it a candidate for the development of new antimicrobial agents.
Photophysical Research
Compounds with similar structural features have been studied for their photophysical properties, which are valuable in the development of fluorescent dyes and sensors . The presence of donor-acceptor groups in the structure can lead to interesting intramolecular charge transfer properties, making it useful in the design of optical materials.
Synthetic Chemistry
The compound’s structure provides a versatile framework for the synthesis of a variety of derivatives. These derivatives can be tailored for specific functions, such as creating new materials with desired physical or chemical properties .
Drug Design and Discovery
Due to its structural complexity and biological activity, this compound can serve as a lead structure in drug discovery. Its interactions with biological targets can be studied to design more potent and selective drugs for various diseases .
Chemical Sensing
The compound’s ability to change its photophysical properties in response to environmental factors makes it a good candidate for chemical sensing applications. It can be used to detect changes in pH, metal ions, or other chemical substances .
作用机制
未来方向
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies could involve in-depth biological testing and clinical trials. If it’s intended for use in materials science, future work could involve studying its physical properties and potential applications .
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4/c1-25(2)14-7-3-12(4-8-14)16(26)11-23-17(27)18(28)24-13-5-9-15(10-6-13)29-19(20,21)22/h3-10,16,26H,11H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCRQPFVIDXFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide](/img/structure/B2784260.png)
![7-Furan-2-yl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2784261.png)

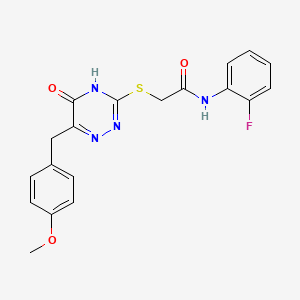
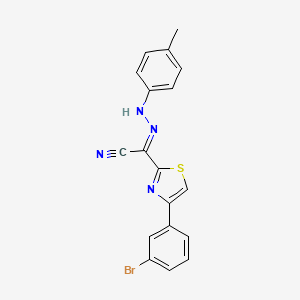



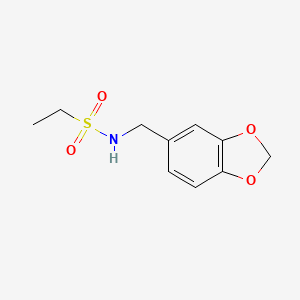
![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2784274.png)
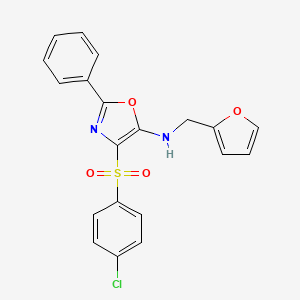
![3-chloro-1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2784278.png)
![Benzo[d]thiazol-6-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2784279.png)
